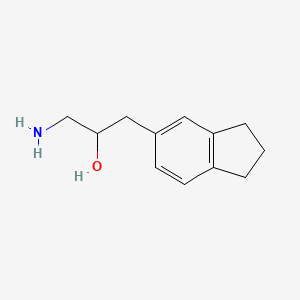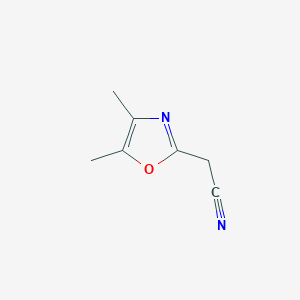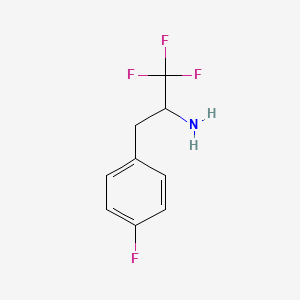
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is a fluorinated organic compound with the molecular formula C9H9F4N. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst to form an intermediate, which is then subjected to reductive amination to yield the final product . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of specific enzymes, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine can be compared with other fluorinated amines, such as:
1,1,1-Trifluoro-2-phenyl-2-propanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,1,1-Trifluoro-3-phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.
1,1,1-Trifluoro-2-propanol: An alcohol with different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and fluorophenyl groups, which confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
1737-29-7 |
|---|---|
Formule moléculaire |
C9H9F4N |
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
Clé InChI |
YPZWCHRWZFSMDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


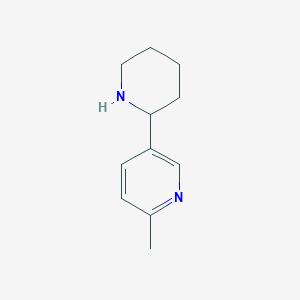
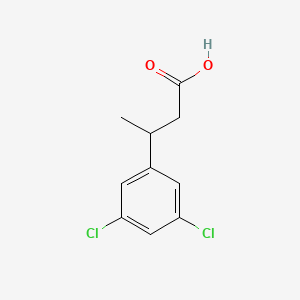
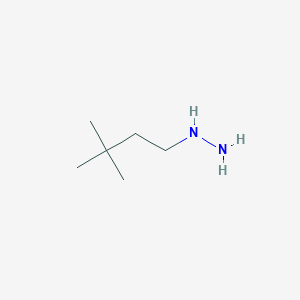
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
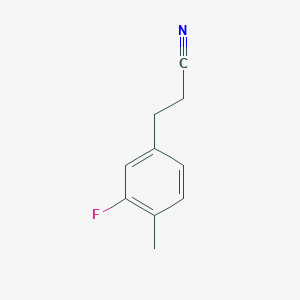
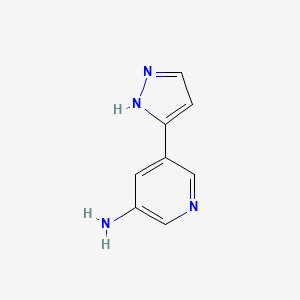
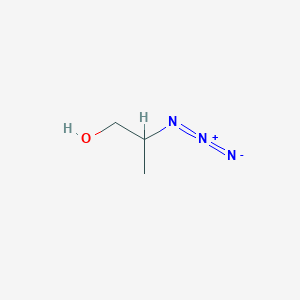
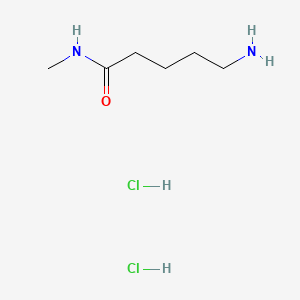

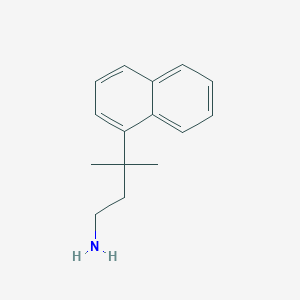
![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
